molecular formula C18H18O2 B12584175 Methyl 2-(dec-3-ene-1,5-diyn-1-yl)benzoate CAS No. 502898-05-7

Methyl 2-(dec-3-ene-1,5-diyn-1-yl)benzoate

Cat. No.: B12584175
CAS No.: 502898-05-7
M. Wt: 266.3 g/mol
InChI Key: IUDTYJWVNPAEHI-UHFFFAOYSA-N
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Description

Methyl 2-(dec-3-ene-1,5-diyn-1-yl)benzoate is a chemical compound known for its unique structure, which includes a benzoate ester linked to a dec-3-ene-1,5-diyn-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dec-3-ene-1,5-diyn-1-yl)benzoate typically involves the esterification of 2-(dec-3-ene-1,5-diyn-1-yl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the mixture is refluxed to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dec-3-ene-1,5-diyn-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bonds in the diynyl chain to double or single bonds.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Methyl 2-(dec-3-ene-1,5-diyn-1-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 2-(dec-3-ene-1,5-diyn-1-yl)benzoate exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes or receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(dec-3-ene-1,5-diyn-1-yl)benzoate: is similar to other benzoate esters and compounds with diynyl chains, such as:

Uniqueness

What sets this compound apart is its specific ester and diynyl structure, which imparts unique reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial settings.

Properties

CAS No.

502898-05-7

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

methyl 2-dec-3-en-1,5-diynylbenzoate

InChI

InChI=1S/C18H18O2/c1-3-4-5-6-7-8-9-10-13-16-14-11-12-15-17(16)18(19)20-2/h8-9,11-12,14-15H,3-5H2,1-2H3

InChI Key

IUDTYJWVNPAEHI-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC=CC#CC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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